3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.414. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has focused on synthesizing derivatives of piperazine and purine for various biological activities. For instance, xanthene derivatives, closely related in structure and reactivity to the compound , have been developed for their antiasthmatic activity. These compounds, synthesized from theophylline and chloroacetyl chloride, showed significant pulmonary vasodilator activity, indicating potential applications in treating asthma and related respiratory conditions (Bhatia et al., 2016).
Cardiovascular Activity
Studies on piperazine derivatives also include the investigation of cardiovascular activities. For example, 8-alkylamino substituted derivatives of purine-2,6-dione showed strong prophylactic antiarrhythmic activity and hypotensive effects, highlighting their potential in cardiovascular disease management (Chłoń-Rzepa et al., 2004).
Antimicrobial and Antituberculosis Agents
The synthesis of purine linked piperazine derivatives has led to the identification of potent inhibitors of Mycobacterium tuberculosis. These compounds disrupt the biosynthesis of peptidoglycan, indicating their potential as new antituberculosis agents (Konduri et al., 2020).
Antidepressant and Anxiolytic Properties
Research into 8-aminoalkyl derivatives of purine-2,6-dione with modifications at the 7 position has identified compounds with significant psychotropic activities. These derivatives have shown potential as ligands for serotonin receptors, offering promising antidepressant and anxiolytic effects (Chłoń-Rzepa et al., 2013).
Photophysical Properties
Studies on naphthalimide compounds with piperazine substituents have explored their luminescent properties and potential in photo-induced electron transfer processes. Such properties are essential for the development of fluorescent probes and materials for electronic applications (Gan et al., 2003).
Properties
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-piperazin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-22-15-14(16(25)21-18(22)26)24(10-7-13-5-3-2-4-6-13)17(20-15)23-11-8-19-9-12-23/h2-6,19H,7-12H2,1H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLFLLIBFUUART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.